molecular formula C9H18O B1329264 3-Nonanone CAS No. 925-78-0

3-Nonanone

Cat. No. B1329264
CAS RN: 925-78-0
M. Wt: 142.24 g/mol
InChI Key: IYTXKIXETAELAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Nonanone may be synthesized by prolonged boiling of 0-propionic acid triethyl ester with excess hexylmagnesium bromide in ether under a nitrogen atmosphere . Tertiary alcohols like 3-Nonanone can be synthesized from carbon nucleophiles and ketones .


Molecular Structure Analysis

The molecular weight of 3-Nonanone is 142.2386 . The IUPAC Standard InChI is InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Nonanone is a colorless to pale yellow liquid at room temperature, bearing a fruity, floral scent similar to that of a jasmine . It has a relatively high boiling point of about 194.5°C and a melting point of -20°C . It is slightly soluble in water, yet it is well soluble in common organic solvents such as ethanol and diethyl ether .

Scientific Research Applications

1. Chemical Synthesis and Biological Activities

3-Nonanone, a ketone with potential applications in chemical synthesis and biological activities, has been explored in various studies. A review by Mazimba & Mosarwa (2015) highlights the synthesis of 3-azabicyclo[3.3.1]nonanone derivatives and their biological activities. These heterocyclic compounds exhibit significant antibacterial and antifungal activities, particularly when functionalized with electron-withdrawing groups.

2. Biotechnological Production

3-Nonanone has been identified as a bio-based platform chemical that can be derived from lignocellulosic biomass. Ahmad, Ahmad, & Ahmed (2020) discuss a strategy for the production of 5-nonanone from cellulose and hemicellulose fractions of biomass. This approach involves catalytic conversion to γ-valerolactone and further upgrading to 5-nonanone.

3. Analytical Studies

The study of ion fragmentation of ionized 5-nonanone was undertaken by Beynon et al. (2010) using ion kinetic energy spectrometry. This research contributes to the understanding of the chemical properties and reactivity of nonanone derivatives.

4. Food Packaging Applications

The use of 2-nonanone in active food packaging is another application of nonanone derivatives. Rojas et al. (2015) researched supercritical impregnation of 2-nonanone in linear low-density polyethylene for creating active polymer films, demonstrating the compound's potential in enhancing food preservation.

5. Biomass Conversion Research

Research on the hydrodeoxygenation of biomass-derived ketones, including 5-nonanone, is crucial for sustainable chemistry. Yang et al. (2019) investigated the conversion of 5-nonanone to n-nonane using metal-impregnated aluminosilicate catalysts. This study is significant for understanding and optimizing biomass conversion processes.

6. Pheromonal Research

3-Nonanone has been identified as a component of alarm pheromones in the genus Myrmica. Crewe & Blum (1970) explored its role in triggering alarm behavior in ants, indicating its potential application in ecological and ethological studies.

Safety And Hazards

In its concentrated form, 3-Nonanone can cause irritation to the skin, eyes, and respiratory tract upon exposure . It is classified as a combustible liquid . Appropriate safety measures should always be adhered to when handling this chemical .

Future Directions

Research into 3-Nonanone and similar organic compounds is ongoing, exploring new ways to enhance its utility and minimize its potential hazards. Potential future applications could include advanced pharmaceuticals or novel chemical processes, although more research is needed in these areas .

properties

IUPAC Name

nonan-3-one
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InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTXKIXETAELAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18O
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DSSTOX Substance ID

DTXSID1061289
Record name 3-Nonanone
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Molecular Weight

142.24 g/mol
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Physical Description

Light yellow liquid; [Aldrich MSDS], Liquid
Record name 3-Nonanone
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Boiling Point

187.00 to 188.00 °C. @ 760.00 mm Hg
Record name 3-Nonanone
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Solubility

very slightly, insoluble in water; soluble in alcohol and oils
Record name 3-Nonanone
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Density

0.822-0.828 (20°)
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Product Name

3-Nonanone

CAS RN

925-78-0
Record name 3-Nonanone
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Record name 3-Nonanone
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Record name 3-Nonanone
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Record name ETHYL HEXYL KETONE
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Record name 3-Nonanone
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Melting Point

-8 °C
Record name 3-Nonanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
K Mori, H Nomi, T Chuman, M Kohno, K Kato… - Tetrahedron, 1982 - Elsevier
… Abstract-The absolute stereochemistry of serricornin (4,6-dimethyl-7-hydroxy-3-nonanone) was established as 4S, 6S, 7s by synthesizing both (4S, 6S, 7S)-isomer and its antipode …
Number of citations: 87 www.sciencedirect.com
K Mori, H Watanabe - Tetrahedron, 1985 - Elsevier
… female cigarette beetle (Lusroderma xmcorne F), which IS a serious pest of cured tobacco leaves ’ The structure of semcornm was assigned to be (4S,6S,7S) - 7 hydroxy - 4.6 …
Number of citations: 73 www.sciencedirect.com
Y Masuda, K Fujita, K Mori - Bioscience, biotechnology, and …, 2003 - jstage.jst.go.jp
… (4R,6S,7R)-7-Acetoxy-4,6-dimethyl-3-nonanone (3). To a stirred solution of 15 (100 mg, 0.64 mmol) in dry Et2 O (10ml) was added a solution of EtMgBr in THF (0.89 M, 0.76ml, 0.67…
Number of citations: 11 www.jstage.jst.go.jp
K Mori, H Nomi, T Chuman, M Kohno, K Kato… - Tetrahedron …, 1981 - Elsevier
… DETERMINATION OF THE ABSOLUTE CONFIGURATION AT C-6 AND C-7 OF SERRICORNIN (4,6-DIMETHYL-7-HYDROXY-3-NONANONE), THE SEX PHEROMONE OF …
Number of citations: 46 www.sciencedirect.com
M Mori, K Mochizuki, M Kohno, T Chuman… - Journal of chemical …, 1986 - Springer
By adding the effects of a series of the stereoisomers to the pheromonal activity of serricornin, (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone, the sex pheromone of the cigarette …
Number of citations: 48 link.springer.com
CJ Den Otter, T Tchicaya… - International Journal of …, 1988 - cambridge.org
… < 3-nonanone < l-octen-3-ol. Les quantites d'acetone 103 a 104 fois plus elevees et de 4-heptanone et 3-nonanone 10 a … On stimulation with 1 fi\ 3-nonanone we even recorded EAGs …
Number of citations: 38 www.cambridge.org
D Enders, T Schüßeler - New Journal of Chemistry, 2000 - pubs.rsc.org
The asymmetric synthesis of the female-produced sex pheromone of the caddisfly Hesperophylax occidentalis, (S)- and (R)-6-methyl-3-nonanone, starting from the simple starting …
Number of citations: 10 pubs.rsc.org
G Sabitha, C Srinivas, C Maruthi, JS Yadav - Tetrahedron: Asymmetry, 2011 - Elsevier
… In a continuation of our interest in the exploitation of desymmetrization strategies for the synthesis of various natural products, 5 we herein report the synthesis of (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone …
Number of citations: 6 www.sciencedirect.com
W Zhang, S Tan, W Xi, J Yang, Q Liao, J Lan… - Food science and …, 2019 - Springer
… Linalool, d-limonene, eucalyptol, 3-nonanone, and β-… -limonene, eucalyptol, and 3-nonanone decreased. Similar results … , d-limonene, eucalyptol, 3-nonanone, and β-myrcene were the …
Number of citations: 23 link.springer.com
RM Crewe, MS Blum - Zeitschrift für vergleichende Physiologie, 1970 - Springer
… The identification of the novel natural products, 6-methyl3-octanone and 3-nonanone in extracts … Both 6-methyl-3-octanone and 3-nonanone were found to be capable of releasing alarm …
Number of citations: 52 link.springer.com

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